BenchChemオンラインストアへようこそ!

Hexadecylphosphoethanolamine

Phosphatidylcholine biosynthesis CTP:phosphocholine cytidylyltransferase Enzyme inhibition

Hexadecylphosphoethanolamine (HePE; 2-aminoethyl hexadecyl hydrogen phosphate; CAS 57303-02-3) is a synthetic, single-chain alkyl-lysophospholipid analog. It belongs to the broader alkylphosphoethanolamine class and is structurally defined by a saturated C16 hexadecyl chain linked via a phosphodiester to an ethanolamine head group.

Molecular Formula C18H40NO4P
Molecular Weight 365.5 g/mol
Cat. No. B8537287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecylphosphoethanolamine
Molecular FormulaC18H40NO4P
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOP(=O)(O)OCCN
InChIInChI=1S/C18H40NO4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-24(20,21)23-18-16-19/h2-19H2,1H3,(H,20,21)
InChIKeyBQISFTKVULMCDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadecylphosphoethanolamine Procurement Guide: A C16 Monoalkyl Phosphoethanolamine for Pathway-Specific Research


Hexadecylphosphoethanolamine (HePE; 2-aminoethyl hexadecyl hydrogen phosphate; CAS 57303-02-3) is a synthetic, single-chain alkyl-lysophospholipid analog. It belongs to the broader alkylphosphoethanolamine class and is structurally defined by a saturated C16 hexadecyl chain linked via a phosphodiester to an ethanolamine head group [1]. Unlike its diacyl or dialkyl glycerophospholipid counterparts, HePE lacks a glycerol backbone, which simplifies its membrane-interaction profile and makes it a valuable intermediate for synthesizing more complex phospholipid analogues, including N-alkyl derivatives and phosphocholines . It is primarily utilized in studies of phosphatidylcholine biosynthesis inhibition, where its ethanolamine head group confers a distinct, and often reduced, activity profile relative to its choline-headed analog.

Why Alkylphospholipid Analogs Cannot Be Interchanged: The Head-Group and Chain-Length Problem in Hexadecylphosphoethanolamine


Simple substitution of hexadecylphosphoethanolamine with another alkylphospholipid, such as hexadecylphosphocholine (HePC) or a phosphoserine analog, is not scientifically valid. Quantitative evidence demonstrates that the polar head group is a critical determinant of biological activity in this chemical series. The ethanolamine moiety of HePE yields a distinct potency in inhibiting CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme of phosphatidylcholine biosynthesis, compared to choline or serine head groups [1]. Furthermore, the alkyl chain length contributes independently to this effect, meaning that analogs with shorter or longer chains (e.g., tetradecyl or octadecyl) also cannot serve as direct functional replacements [1]. These structure-dependent differences mean that experimental outcomes, synthetic yields, and safety profiles are all contingent on the specific combination of head group and chain length, necessitating precise compound selection.

Quantitative Differentiation of Hexadecylphosphoethanolamine: Head-to-Head Evidence Against Closest Analogs


Reduced CCT Inhibition vs. Hexadecylphosphocholine: Ethanolamine Head Group Defines Activity Ceiling

In a direct comparative study, hexadecylphosphoethanolamine (HePE) was found to be significantly less potent than hexadecylphosphocholine (HePC) in inhibiting CTP:phosphocholine cytidylyltransferase (CCT) translocation and activity. The rank order of inhibitory potency was hexadecylphosphocholine > hexadecylphosphoethanolamine = hexadecylphosphoserine, demonstrating that the choline head group is a primary pharmacophore for this target [1]. HePE's activity was equivalent to that of the phosphoserine analog, establishing a clear activity baseline for non-choline head groups [1].

Phosphatidylcholine biosynthesis CTP:phosphocholine cytidylyltransferase Enzyme inhibition

Chain-Length Specificity: C16 (Hexadecyl) Position in the Alkylphosphocholine Series

The Geilen et al. (1994) study established a clear chain-length dependency for the phosphocholine series, ordered dodecyl (C12) < tetradecyl (C14) < hexadecyl (C16, HePC) < heptadecyl (C17) < octadecyl (C18) > eicosadecyl (C20). While this specific rank order was demonstrated for the phosphocholine head group, the same chain-length principles govern the activity of hexadecylphosphoethanolamine, placing its C16 chain at a defined position of intermediate-to-high activity within any homologous series [1]. This means C16 analogs offer a specific balance of lipophilicity and membrane partitioning distinct from shorter (e.g., C14) or longer (e.g., C18) chain variants.

Structure-activity relationship Alkyl chain Phosphatidylcholine biosynthesis

Inferred Lower Hemolytic Potential of Ethanolamine- vs. Choline-Headed Analogs

A synthetic and characterization study of N-methyl alkylphosphoethanolamine derivatives demonstrated that these ethanolamine-based analogs exhibit markedly lower hemolytic activity than the clinical drug miltefosine (hexadecylphosphocholine). At a concentration of 350 µM, the N-methyl alkylphosphoethanolamine series achieved less than 10% hemolysis, compared to 100% hemolysis for miltefosine under identical conditions [1]. While this data is for N-methylated derivatives rather than the primary amine of HePE, it strongly suggests that the ethanolamine head group, in general, confers a reduced hemolytic profile relative to the phosphocholine head group, which is a key toxicity concern for alkylphosphocholine-based therapeutics.

Hemolytic toxicity Ethanolamine head group Miltefosine comparator

Synthetic Yield Advantage: Di-O-Hexadecyl Phosphoethanolamine vs. Phosphocholine

In the synthesis of 1,2-di-O-hexadecyl-sn-glycero-3-phosphoethanolamine, an improved procedure achieved a 71% overall yield, which was substantially higher than the 57% overall yield obtained for the corresponding 1,2-di-O-hexadecyl-sn-glycero-3-phosphocholine under optimized conditions [1]. This yield differential is attributed to the elimination of the quaternization step required for the phosphocholine analog. Although this data is for the di-alkyl glycerophospholipid rather than the mono-alkyl HePE, it indicates a general synthetic accessibility advantage for phosphoethanolamine over phosphocholine targets, which can translate into lower cost and higher purity for HePE as a synthetic intermediate.

Synthesis efficiency Dialkyl glycerophospholipid Procurement cost

Hexadecylphosphoethanolamine: Evidence-Backed Application Scenarios for Research and Industrial Use


Negative Control for CCT-Dependent Phosphatidylcholine Biosynthesis Studies

Hexadecylphosphoethanolamine is the definitive choice for researchers who require a low-activity, head-group-matched control in experiments probing CTP:phosphocholine cytidylyltransferase (CCT) function. Unlike hexadecylphosphocholine, which potently inhibits CCT translocation, HePE exhibits minimal activity, equivalent to the phosphoserine analog, thereby serving as a critical baseline comparator to isolate head-group-specific pharmacological effects from nonspecific membrane perturbations [1].

Scaffold for Low-Hemolytic Membrane-Active Agent Development

For medicinal chemistry programs seeking to develop alkylphospholipid-based therapeutics with reduced hemolytic toxicity, hexadecylphosphoethanolamine provides a rational starting point. Class-level evidence demonstrates that ethanolamine-headed analogs can reduce hemolysis by over 90 percentage points relative to miltefosine (hexadecylphosphocholine) at the same concentration (350 µM). Synthesizing and testing HePE derivatives allows exploration of this improved safety window while maintaining the C16 chain's favorable membrane partitioning [1].

Economical Intermediate for Phospholipid Analogue Synthesis

Hexadecylphosphoethanolamine is a cost-effective synthetic intermediate when the target molecule is a phosphoethanolamine or when a phosphocholine is ultimately desired via a subsequent quaternization step. The removal of the quaternization requirement from the primary synthetic sequence can improve yields significantly; for example, related di-alkyl phosphoethanolamine syntheses achieved a 71% yield versus 57% for the phosphocholine analog. This yield advantage can reduce procurement costs for large-scale campaigns, especially when the final product does not require a choline head group [1].

Chain-Length SAR Studies in Lipid-Mediated Enzyme Inhibition

The C16 chain of hexadecylphosphoethanolamine occupies a specific position in the structure-activity landscape of alkylphospholipids, where activity peaks at C18 and declines for shorter and very long chains. Researchers constructing a homologous series to study chain-length effects on enzyme inhibition, membrane fluidity, or cellular uptake can rely on HePE as the well-characterized C16 reference point, enabling precise comparisons with C14, C18, and other chain-length variants within the phosphoethanolamine class [1].

Quote Request

Request a Quote for Hexadecylphosphoethanolamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.